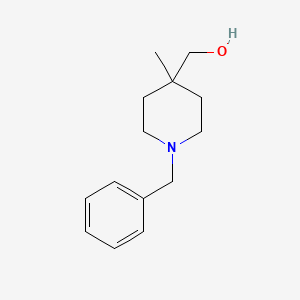
(1-ベンジル-4-メチルピペリジン-4-イル)メタノール
概要
説明
(1-Benzyl-4-methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Benzyl-4-methylpiperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzyl-4-methylpiperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
“(1-ベンジル-4-メチルピペリジン-4-イル)メタノール”は、(3R,4R)- (1-ベンジル-4-メチルピペリジン-3-イル)-メチルアミンの調製に使用されます . この化合物は、3- { (3R,4R)-4-メチル-3- [メチル (7H-ピロロ [2,3-d]ピリミジン-4-イル)アミノ]ピペリジン-1-イル}-3-オキソ-プロパンニトリルの合成のための重要な出発物質です .
光学分割
この化合物は、(1-ベンジル-4-メチルピペリジン-3-イル)-メチルアミンの光学分割に使用されます . このプロセスは、タンパク質キナーゼ阻害剤として知られるピロロ[2,3-d]ピリミジン誘導体の調製に不可欠です .
創薬
2つ以上の生物活性足場の新規ハイブリッドアーキテクチャの合成は、新規創薬に使用される強力なツールです . “(1-ベンジル-4-メチルピペリジン-4-イル)メタノール”は、このようなプロセスで潜在的に使用できます .
液体クロマトグラフィー
この化合物は、液体クロマトグラフィー法に使用できます。液体クロマトグラフィー法はスケーラブルであり、分取分離における不純物の単離に使用できます . これらの方法は、薬物動態にも適しています .
化学研究
“(1-ベンジル-4-メチルピペリジン-4-イル)メタノール”は、化学研究で注目すべき化合物です . その特性と潜在的な用途により、さまざまな分野で研究の対象となっています .
生物活性
(1-Benzyl-4-methylpiperidin-4-yl)methanol, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
(1-Benzyl-4-methylpiperidin-4-yl)methanol can be characterized by its chemical structure, which includes a piperidine ring with a benzyl group and a hydroxymethyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of (1-Benzyl-4-methylpiperidin-4-yl)methanol is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound may act as a ligand for specific neurotransmitter receptors, potentially influencing neurotransmission and other cellular processes.
Potential Targets
- Dopamine Receptors : The piperidine structure suggests potential activity at dopamine receptors, which could be relevant for neurological applications.
- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Enzymatic Pathways : The hydroxymethyl group may participate in enzyme-substrate interactions, affecting metabolic pathways.
Biological Activity Overview
Research indicates that (1-Benzyl-4-methylpiperidin-4-yl)methanol exhibits several biological activities:
Antiviral Activity
A study highlighted that related piperidine derivatives demonstrated antiviral properties against influenza viruses. The presence of the benzyl group was crucial for maintaining activity, suggesting that (1-Benzyl-4-methylpiperidin-4-yl)methanol may possess similar effects .
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. Preliminary studies suggest that (1-Benzyl-4-methylpiperidin-4-yl)methanol may influence dopaminergic and serotonergic systems, potentially leading to applications in treating mood disorders .
Table 1: Summary of Biological Activities
Case Study: Antiviral Properties
In vitro studies conducted on structurally similar compounds demonstrated significant antiviral activity against various strains of influenza. These findings suggest that (1-Benzyl-4-methylpiperidin-4-yl)methanol could be further investigated as a potential antiviral agent.
特性
IUPAC Name |
(1-benzyl-4-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXXAWVTCEAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














